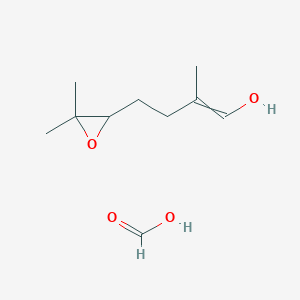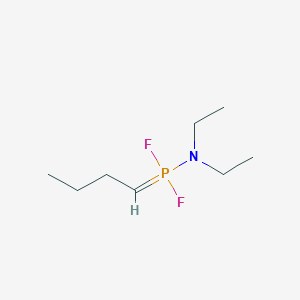
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a chemical compound with a unique structure that includes a phosphorus atom bonded to a butylidene group, two diethyl groups, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus-containing precursor with butylidene and diethyl groups under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N-butylidene-: A related compound with a similar structure but lacking the diethyl and difluoro groups.
1-Butanamine, N,N-diethyl-: Another related compound with diethyl groups but without the butylidene and difluoro groups.
Uniqueness
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both diethyl and difluoro groups, which impart distinctive chemical and physical properties. These features make it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
137734-50-0 |
|---|---|
Molecular Formula |
C8H18F2NP |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-[butylidene(difluoro)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H18F2NP/c1-4-7-8-12(9,10)11(5-2)6-3/h8H,4-7H2,1-3H3 |
InChI Key |
TZDZPOKWZYMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=P(N(CC)CC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

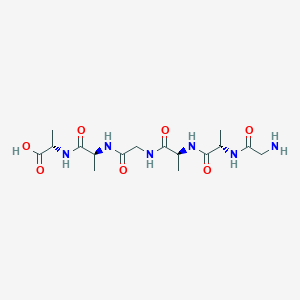
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
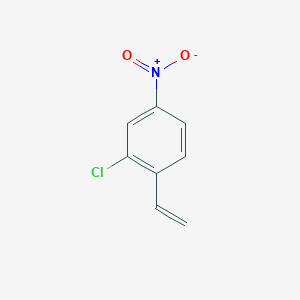
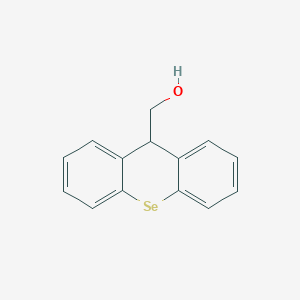
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
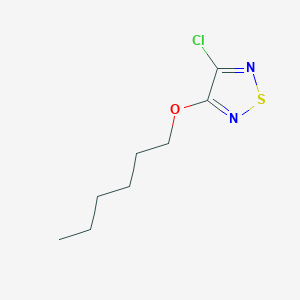
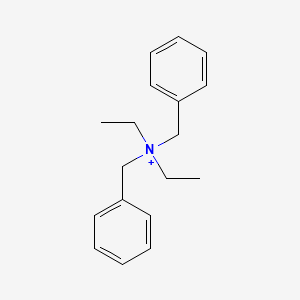
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
